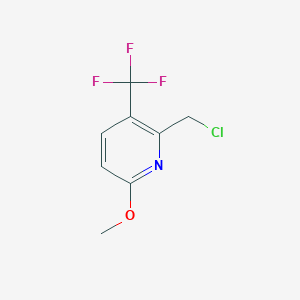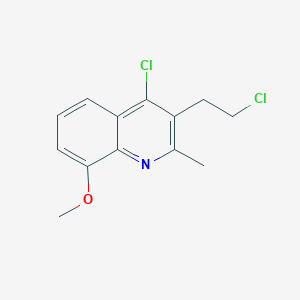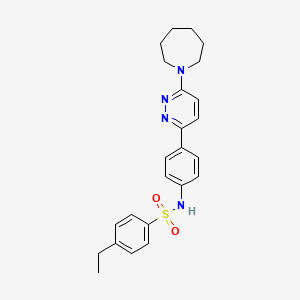![molecular formula C10H7F3N2O B2836178 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol CAS No. 1340495-19-3](/img/structure/B2836178.png)
2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol” can be represented by the InChI code: 1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H . This indicates the presence of a benzene ring substituted with a trifluoromethyl group and a pyrazol group .Scientific Research Applications
Agrochemicals: Protection of Crops
TFMP derivatives are widely used in the protection of crops from pests. The introduction of fluazifop-butyl , the first TFMP derivative, marked a milestone in the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals: Novel Drug Candidates
Several TFMP derivatives have made their way into the pharmaceutical industry. Currently, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are undergoing clinical trials. The distinct properties of TFMP contribute to its potential therapeutic applications .
Fire Retardants: Flame-Quenching Properties
Due to the presence of bromine atoms, 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]phenol could be investigated for its flame retardant properties. Bromine quenches free radicals involved in combustion, making this compound a potential fire retardant.
Synthesis of Polymers and Monomers
4-(Trifluoromethyl)phenol: (also known as p-trifluoromethylphenol) finds application in the synthesis of polymers and monomers. Its unique structure contributes to the development of novel materials .
Photodecomposition Products
2-Nitro-4-(trifluoromethyl)phenol: is a major product resulting from the solution phase photodecomposition of fluorodifen. Researchers have explored its applications, including its role in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
α-Bromination Reactions
In studies involving α-bromination reactions, TFMP derivatives have been investigated. For instance, the reaction yield of 4-trifluoromethyacetophenone was explored using pyridine hydrobromide perbromide. Such reactions provide insights into the reactivity of TFMP-containing compounds .
Future Directions
The future directions for the study and application of “2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol” and similar compounds are promising. The unique properties of trifluoromethylpyridine derivatives make them important ingredients for the development of agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USALPUWZEKCNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)
![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)



![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid](/img/structure/B2836108.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2836112.png)
![3-Methyl-5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2836114.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2836116.png)
![N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2836118.png)